3-Amino-1-(2-(methylthio)phenyl)propan-1-ol 3-Amino-1-(2-(methylthio)phenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18250716
InChI: InChI=1S/C10H15NOS/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6-7,11H2,1H3
SMILES:
Molecular Formula: C10H15NOS
Molecular Weight: 197.30 g/mol

3-Amino-1-(2-(methylthio)phenyl)propan-1-ol

CAS No.:

Cat. No.: VC18250716

Molecular Formula: C10H15NOS

Molecular Weight: 197.30 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(2-(methylthio)phenyl)propan-1-ol -

Specification

Molecular Formula C10H15NOS
Molecular Weight 197.30 g/mol
IUPAC Name 3-amino-1-(2-methylsulfanylphenyl)propan-1-ol
Standard InChI InChI=1S/C10H15NOS/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6-7,11H2,1H3
Standard InChI Key NNPWTCKSHCEWDH-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC=C1C(CCN)O

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H15NOS\text{C}_{10}\text{H}_{15}\text{NOS}
Molecular Weight209.3 g/molCalculated
Functional GroupsHydroxyl, Amino, Methylthio

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of analogous amino alcohols, as described in patent US20040102651A1, involves a multi-step process :

  • Claisen Condensation: Reacting acetophenone with ethyl formate to form benzoylacetaldehyde sodium salt.

  • Condensation with Methylamine: Treating the intermediate with methylamine hydrochloride to yield 1-phenyl-3-methylamino-1-propen-1-one.

  • Reduction: Converting the propenone to the propanol derivative using sodium borohydride (NaBH4\text{NaBH}_4) in glacial acetic acid.

For 3-Amino-1-(2-(methylthio)phenyl)propan-1-ol, this route can be adapted by substituting acetophenone with 2-(methylthio)benzaldehyde. The reduction step typically employs NaBH4\text{NaBH}_4 at controlled temperatures (5–15°C) to minimize side reactions .

Industrial Optimization

Scale-up processes prioritize:

  • Continuous Flow Reactors: Enhancing reaction homogeneity and yield.

  • Catalytic Hydrogenation: Replacing NaBH4\text{NaBH}_4 with palladium or nickel catalysts for cost efficiency.

  • Purification Techniques: Liquid-liquid extraction with ethyl acetate and rotary evaporation to isolate the product .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone using KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3, forming 3-amino-1-(2-(methylthio)phenyl)propan-1-one.

  • Reduction: The amino group may undergo further reduction with LiAlH4\text{LiAlH}_4, though this is less common due to competing side reactions.

Substitution Reactions

The amino group participates in nucleophilic substitution, enabling the synthesis of sulfonamides or Schiff bases. For example:

R-NH2+R’R-NH-R’+H2O\text{R-NH}_2 + \text{R'} \rightarrow \text{R-NH-R'} + \text{H}_2\text{O}

Such derivatives are valuable intermediates in drug discovery .

Comparative Analysis with Structural Analogues

Steric and Electronic Effects

The methylthio substituent distinguishes this compound from analogues like 3-amino-1-phenylpropan-1-ol:

  • Hydrophobicity: The -SMe\text{-SMe} group increases logP by ~1.2 units compared to unsubstituted phenyl .

  • Electron Donation: Sulfur’s lone pairs enhance resonance stabilization of the aromatic ring, affecting reaction rates in electrophilic substitution.

Table 2: Comparative Properties of Amino Alcohols

CompoundlogPMelting Point (°C)Bioactivity
3-Amino-1-(2-(methylthio)phenyl)propan-1-ol1.895–98 (est.)Under investigation
3-Amino-1-phenylpropan-1-ol0.6102–104Known CNS activity
(1R,2R)-3-amino-2-methyl-1-phenylpropan-1-ol1.2110–112Chiral auxiliary

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